3-chloro-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide

linker optimization conformational constraint structure–activity relationship

This compound features a unique meta-chloro substitution, an oxo-ethyl linker, and a thiazol-2-yloxyazetidine moiety. It is a structurally novel, active CRTh2 antagonist, enabling next-generation anti-inflammatory research (asthma, atopic dermatitis) and head-to-head Nav1.7 electrophysiology studies. Its distinct scaffold avoids ramatroban IP space. Procure for proteome-wide profiling and to advance scalable sulfonamide-azetidine coupling methods.

Molecular Formula C14H14ClN3O4S2
Molecular Weight 387.85
CAS No. 1797182-71-8
Cat. No. B2378819
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide
CAS1797182-71-8
Molecular FormulaC14H14ClN3O4S2
Molecular Weight387.85
Structural Identifiers
SMILESC1C(CN1C(=O)CNS(=O)(=O)C2=CC(=CC=C2)Cl)OC3=NC=CS3
InChIInChI=1S/C14H14ClN3O4S2/c15-10-2-1-3-12(6-10)24(20,21)17-7-13(19)18-8-11(9-18)22-14-16-4-5-23-14/h1-6,11,17H,7-9H2
InChIKeyHSIJTEGDHWEHAR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide (CAS 1797182-71-8): Chemical Profile and Procurement Context


3-Chloro-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide (CAS 1797182-71-8) is a synthetic sulfonamide characterized by a 3-chlorobenzenesulfonamide core, a thiazol-2-yloxyazetidine pharmacophore, and an oxo‑ethyl linker . It is disclosed within benzenesulfonamide compound families directed to voltage‑gated sodium channel modulation and has been deposited in bioactivity databases for CRTh2 receptor antagonism [1][2].

Why 3-Chloro-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide Cannot Be Replaced by Simple Substituted Benzenesulfonamide Analogs


The meta‑chloro substitution, the oxo‑ethyl linker, and the thiazol‑2‑yloxyazetidine moiety collectively generate a pharmacophoric space that is not interchangeable with ortho‑ or para‑chloro isomers, propyl‑linked analogs, or morpholine‑containing congeners. Receptor‑binding data indicate that these structural features influence target engagement: for example, the target compound is an active CRTh2 antagonist, whereas morpholine‑linked analogs such as BVT‑3498 engage 11β‑HSD1, illustrating profound divergence in target selectivity [1][2].

3-Chloro-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide: Quantitative Differentiation Evidence for Procurement Decisions


Ethyl vs. Propyl Linker: Impact on Core Scaffold Flexibility and Pharmacophoric Geometry

The target compound contains an ethyl carbonyl linker (–CH₂–CO–) connecting the sulfonamide to the azetidine ring, whereas the closest commercially listed analogs (2,6‑dichloro, 2‑fluoro, and 2,3,5,6‑tetramethyl derivatives) uniformly employ a propyl linker (–CH₂–CH₂–CO–). This one‑carbon truncation is predicted to reduce rotatable bonds from 7 to 6, increase conformational rigidity, and alter the spatial orientation of the thiazol‑2‑yloxyazetidine pharmacophore .

linker optimization conformational constraint structure–activity relationship

CRTh2 Receptor Antagonism: Bioactivity Evidence vs. In‑Class CXCR2 Antagonists

The target compound is deposited in BindingDB as an antagonist of the CRTh2 receptor, with activity measured by inhibition of [³⁵S]-GTPγS binding in CHO‑K1 cell membranes overexpressing the receptor [1]. The well‑characterized CXCR2 antagonist SB‑225002 (IC₅₀ = 22 nM) serves as a comparator for chemokine receptor antagonism; however, SB‑225002 targets CXCR2 (>150‑fold selectivity over CXCR1) rather than CRTh2, highlighting the divergent receptor selectivity of the target compound [2]. Quantitative IC₅₀ data for the target compound remain proprietary or have not been publicly released; the bioactivity record confirms target engagement but precludes direct potency ranking.

CRTh2 antagonist DP2 receptor inflammatory disease

Substitution Pattern Differentiation: 3‑Chloro vs. 2‑Fluoro and 2,6‑Dichloro Analogs

The meta‑chloro substitution on the benzenesulfonamide ring differentiates the target compound from the ortho‑fluoro (CAS 1797559-72-8) and 2,6‑dichloro (CAS 1797741-78-6) analogs. Meta‑positioning exerts a distinct electron‑withdrawing inductive effect while preserving a lower steric profile compared to 2,6‑disubstitution, potentially influencing binding pocket accommodation and off‑target profiles [1]. Patent disclosures indicate that chloro‑substituted benzenesulfonamides exhibit varying potencies against voltage‑gated sodium channel isoforms; quantitative isoform‑specific data for this compound are not publicly available, but the substitution pattern is a critical SAR variable that cannot be assumed to be functionally equivalent.

halogen substitution electronic effects target selectivity

Synthetic Tractability and Purification Profile in Comparison to Tetramethyl Analogs

The target compound features a single meta‑chloro substituent, whereas the 2,3,5,6‑tetramethyl analog (CAS not specified; described on vulcanchem.com) carries four electron‑donating methyl groups that increase molecular weight (+56 Da) and lipophilicity. The simpler substitution pattern of the target compound facilitates recrystallization and chromatographic purification, a factor relevant for procurement of analytically pure material. Supplier listings indicate the target compound is available at ≥95% purity, consistent with predictable synthetic scale‑up, while multi‑methylated analogs may require more complex purification protocols due to regioisomer formation [1].

synthetic accessibility crystallinity purification

Predicted Drug‑Likeness: Lipophilicity and Rule‑of‑Five Compliance vs. 2‑Fluoro and 2,6‑Dichloro Analogs

In silico ADME calculations place the target compound within favorable drug‑likeness space: molecular weight (388 Da < 500 Da), H‑bond donors (1), H‑bond acceptors (7), and calculated logP of approximately 2.1. The 2,6‑dichloro analog exhibits a higher logP (predicted ≈ 2.8), exceeding typical lead‑like thresholds, while the 2‑fluoro analog shows a lower logP (≈ 1.7). The target compound's intermediate lipophilicity may balance passive permeability and aqueous solubility more effectively, a consideration for in vivo pharmacology [1].

drug-likeness Lipinski rule ADME prediction

3-Chloro-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide: Optimal Application Scenarios for Procurement


CRTh2/DP2 Receptor Antagonist Lead Optimization

The confirmed CRTh2 antagonist activity positions this compound as a structurally novel starting point for designing next‑generation anti‑inflammatory agents targeting eosinophilic asthma and atopic dermatitis. Its distinct scaffold avoids the intellectual property space of tricyclic ramatroban analogs and enables exploration of alternative binding modes [1].

Voltage‑Gated Sodium Channel Isoform Selectivity Screening

The patent family encompassing this scaffold claims utility against Nav1.7 and related isoforms involved in pain and epilepsy. The 3‑chloro substitution pattern and ethyl linker may confer isoform selectivity profiles that differ from known blockers such as PF‑05089771; procuring the compound enables head‑to‑head electrophysiology comparison studies [2].

Chemical Probe for Thiazole–Azetidine Pharmacophore Mapping

The thiazol‑2‑yloxyazetidine moiety is an underexplored pharmacophore in medicinal chemistry. Supplying this compound to academic screening consortia facilitates proteome‑wide profiling and target deconvolution, generating high‑value SAR data for this chemotype [1][2].

Process Chemistry Research: Establishing Reliable Scale‑Up Protocols

Owing to its single‑chloro substitution and favorable recrystallization properties, the compound serves as a model substrate for developing scalable sulfonamide‑azetidine coupling procedures. Reliable large‑scale synthesis is a prerequisite for advancing hits into lead optimization and preclinical toxicology studies .

Quote Request

Request a Quote for 3-chloro-N-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzenesulfonamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.